molecular formula C16H12ClN3O B2950162 N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide CAS No. 571910-71-9

N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide

Cat. No.: B2950162
CAS No.: 571910-71-9
M. Wt: 297.74
InChI Key: WMARZZRGVMTWAG-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide is a synthetic small molecule based on the quinoxaline heterocyclic scaffold, designed for advanced pharmaceutical and biological research. Quinoxaline derivatives are recognized for their diverse biological activities and are a key focus in medicinal chemistry for developing new therapeutic agents . Research Applications and Value: The core quinoxaline structure is a privileged scaffold in drug discovery. This specific carboxamide derivative is of significant interest for screening in antimicrobial studies . Research on similar quinoxaline compounds has demonstrated potent activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli , as well as antifungal activity . Furthermore, quinoxaline derivatives are frequently investigated for their anticancer and antitumor potential . Their mechanism of action in oncology research often involves kinase inhibition or interaction with DNA, leading to antiproliferative effects in various human cancer cell lines . The molecular structure of this compound, featuring the chlorobenzyl group, is engineered to optimize lipophilicity and membrane permeability, which can enhance its bioavailability and efficacy in biological systems . For Research Use Only This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-13-4-2-1-3-12(13)10-20-16(21)11-5-6-14-15(9-11)19-8-7-18-14/h1-9H,10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMARZZRGVMTWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC3=NC=CN=C3C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline coreThe reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can exhibit different pharmacological properties depending on the nature of the substituents .

Scientific Research Applications

Medicinal Chemistry

N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide has been investigated for its potential as an anticancer agent. Research indicates that it exhibits significant cytotoxic activity against various cancer cell lines, with mechanisms involving the inhibition of key enzymes involved in cell proliferation.

Key Findings:

  • Cytotoxicity: Studies report IC50 values below 10 μM against several cancer cell lines, indicating potent anticancer properties .
  • Mechanism of Action: The compound may inhibit DNA topoisomerase II and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties, making it a candidate for the development of new antibiotics.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 μg/mL
Escherichia coli0.25 μg/mL
Candida albicans0.30 μg/mL

Research indicates that this compound effectively reduces biofilm formation in bacterial strains, outperforming standard antibiotics like ciprofloxacin.

Biological Research

The compound has been studied for its effects on various biological pathways, including those involved in inflammation and cell signaling.

Case Study: Inhibition of Kinases
In vitro studies have shown that this compound inhibits specific kinases involved in cancer progression, demonstrating potential as a therapeutic agent for targeted cancer therapies .

Material Science Applications

This compound is also being explored for its role in materials science, particularly in the development of organic semiconductors and photovoltaic devices.

Key Insights:

  • Organic Electronics: The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and solar cells.
  • Synthesis Techniques: Various synthesis methods have been developed to enhance the yield and purity of the compound for industrial applications.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoxaline Core

  • N-Methylquinoxaline-6-carboxamide (): This analog replaces the 2-chlorophenylmethyl group with a simple methyl substituent. Such simplified analogs are often used as intermediates in drug discovery to study structure-activity relationships.
  • N-[5-Chloro-4-[(4-Chlorophenyl)-cyanomethyl]-2-methylphenyl]-2,3-diphenylquinoxaline-6-carboxamide (): This derivative features a diphenylquinoxaline core and additional substituents, including a 4-chlorophenylcyanomethyl group. The increased molecular weight (599.51 g/mol) and steric bulk may enhance thermal stability (boiling point: 672.1°C) compared to the simpler N-[(2-chlorophenyl)methyl] analog. The diphenyl groups could also influence π-π stacking interactions, relevant for materials science applications.
Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
N-[(2-Chlorophenyl)methyl]quinoxaline-6-carboxamide Not provided Not provided Not available Not available
N-Methylquinoxaline-6-carboxamide C₁₁H₁₁N₃O ~201.23 (estimated) Not available Not available
N-[5-Chloro-4-...phenylquinoxaline-6-carboxamide C₃₆H₂₄Cl₂N₄O 599.51 672.1 1.333

Positional Isomerism in Chlorophenyl Substituents

  • Its urea backbone suggests different hydrogen-bonding capabilities and agrochemical applications (e.g., herbicide). The 2-chloro substitution may optimize steric interactions in target enzymes compared to 4-chloro analogs.
  • Pencycuron (N-[(4-Chlorophenyl)methyl]-N-cyclopentyl-N'-phenylurea) ():
    The 4-chlorophenylmethyl substituent in pencycuron highlights how positional isomerism affects biological activity. The para-chloro group may alter electronic effects or binding affinity in pesticidal targets compared to ortho-substituted analogs.

Crystallographic and Hydrogen-Bonding Profiles

  • N-[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]-N-[(R)-(2-hydroxy-5-methyl-phenyl)(phenyl)methyl]acetamide (): This structurally complex acetamide derivative demonstrates the role of hydrogen bonding (O—H⋯O interactions) in stabilizing crystal lattices. While distinct from quinoxaline carboxamides, it underscores the importance of substituent geometry (e.g., cyclopentyl vs. phenyl groups) in dictating solid-state properties.

Research Implications and Gaps

  • Further studies are needed to confirm this.
  • Physical Properties: The higher boiling point and density of the diphenylquinoxaline analog () indicate that aromatic substituents enhance thermal stability, which could be leveraged in high-temperature materials.
  • Safety and Handling: Limited safety data (e.g., MSDS) for these compounds () highlight the need for comprehensive toxicological profiling.

Biological Activity

N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and antitubercular properties, supported by relevant case studies and research findings.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structural modifications on the quinoxaline nucleus significantly influence their pharmacological properties. The presence of halogen substituents, such as chlorine, has been shown to enhance biological activity due to increased electron-withdrawing effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : The compound exhibited growth inhibition against various cancer cell lines. For instance, it demonstrated an IC50 value of 9 μM against the MCF-7 breast cancer cell line, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that the presence of the chloro group at the 2-position on the phenyl ring enhances cytotoxicity. Compounds with electron-withdrawing groups showed improved activity against tumor cells .

Case Study: MTT Assay Results

CompoundCell LineIC50 (μM)
This compoundMCF-79
Doxorubicin (Reference)MCF-70.53

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • In vitro Antimicrobial Evaluation : The compound showed significant antibacterial activity against various pathogens. For example, it exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Staphylococcus aureus, suggesting strong bactericidal properties .

Antimicrobial Activity Summary

PathogenMIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5

Antitubercular Activity

The compound's potential as an antitubercular agent has also been investigated:

  • Activity Against Mycobacterium tuberculosis : Research indicates that quinoxaline derivatives can act as DNA-damaging agents against M. tuberculosis. This compound showed promising results in inhibiting the growth of M. tuberculosis with an MIC value of 1.5 μg/mL .

Antitubercular Activity Data

CompoundMIC (μg/mL)
This compound1.5
Reference Drug (Isoniazid)0.1

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
  • Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways, leading to cell death.
  • Antitubercular Mechanism : The compound acts by damaging DNA in M. tuberculosis, which is critical for its replication and survival.

Q & A

Q. What are the established synthetic routes for N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide, and what reaction conditions optimize yield?

The compound is synthesized via condensation reactions. For example, derivatives of N-[(2-chlorophenyl)methyl]urea are prepared by reacting ethyl cyanoacetate with substituted ureas in sodium ethoxide/methoxide at controlled temperatures (e.g., 60–80°C) . Key steps include purification via column chromatography (silica gel) and recrystallization from solvent mixtures like n-hexane/ethyl acetate. Yield optimization requires stoichiometric control of reactants and inert atmospheres to prevent side reactions.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray diffraction (XRD): Determines crystal packing and hydrogen-bonding networks. For example, space group P21_121_121_1 with unit cell parameters a = 8.8038 Å, b = 11.3417 Å, c = 25.485 Å .
  • NMR and FTIR: Confirm functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) and aromatic proton environments .
  • High-resolution mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Q. What are the key structural features revealed by crystallography?

The quinoxaline core adopts a planar conformation, with the 2-chlorobenzyl substituent forming dihedral angles of ~78–84° with adjacent aromatic rings. Intermolecular O–H⋯O hydrogen bonds stabilize the crystal lattice, forming chains along specific axes (e.g., a-axis) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., unexpected bond angles in XRD vs. computational models) require multi-method validation:

  • DFT calculations: Compare optimized geometries with experimental XRD data to assess steric/electronic effects .
  • Variable-temperature NMR: Probe dynamic processes (e.g., rotational barriers) that may explain differences in solution vs. solid-state structures .
  • Rietveld refinement: Re-analyze XRD datasets to correct for thermal motion or disorder .

Q. What strategies improve reaction yields in multi-step syntheses of quinoxaline carboxamide derivatives?

  • Protecting groups: Use acetyl or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during amide coupling .
  • Catalytic systems: Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in Suzuki-Miyaura couplings for aryl substitutions .
  • Solvent optimization: Polar aprotic solvents (DMF, THF) improve solubility of intermediates, as seen in analogous quinoxaline syntheses .

Q. How do steric and electronic effects influence the biological or material properties of this compound?

  • Steric effects: Bulky substituents (e.g., 2-chlorobenzyl) reduce rotational freedom, potentially enhancing binding affinity in enzyme inhibition studies .
  • Electronic effects: Electron-withdrawing groups (e.g., nitro, chloro) on the quinoxaline ring alter charge distribution, impacting photophysical properties in optoelectronic applications .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported hydrogen-bonding parameters?

Variations in O–H⋯O bond lengths (e.g., 1.8–2.2 Å across studies) may arise from temperature-dependent crystallography or solvent effects. Mitigation strategies:

  • Low-temperature XRD: Reduces thermal motion artifacts .
  • Hirshfeld surface analysis: Quantifies intermolecular interactions to identify outliers .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupP21_121_121_1
Unit cell volume (ų)2544.7
R-factor (final refinement)R1 = 0.060, wR2 = 0.186
Dihedral angle (quinoxaline vs. aryl)78.89°–83.59°

Q. Table 2. Synthetic Optimization Checklist

VariableOptimal ConditionImpact on Yield
Reaction temperature60–80°CMaximizes kinetics
Solvent polarityEthanol/THFEnhances solubility
Catalyst loading5 mol% Pd/CReduces side products

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